octacin
Description
Octacin, a bicyclo[2.2.2]octane derivative, is a highly strained organic compound characterized by its rigid, three-dimensional bridged structure . This compound is of significant interest in organic chemistry due to its unique stereoelectronic properties, which influence reactivity and stability. This compound’s synthesis typically involves Diels-Alder reactions or catalytic hydrogenation of polycyclic precursors, though specific protocols vary depending on functional group modifications . Its applications span asymmetric catalysis, pharmaceutical intermediates, and materials science, where its structural rigidity enhances thermal stability and stereochemical control .
Properties
CAS No. |
128523-72-8 |
|---|---|
Molecular Formula |
C12H15NO |
Synonyms |
octacin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares octacin with structurally analogous bicyclic compounds, focusing on synthesis, stability, and functional utility.
Structural and Thermodynamic Properties
- Strain Energy : this compound exhibits moderate strain (~30.5 kcal/mol) compared to cubane’s extreme strain (~166 kcal/mol) and adamantane’s near-strain-free structure. This balance allows this compound to maintain stability while enabling selective reactivity .
- Thermal Stability: this compound’s melting point (145–148°C) surpasses norbornane’s due to enhanced van der Waals interactions in its symmetrical framework .
Research Findings and Limitations
However, scalability remains a hurdle: cubane’s instability and this compound’s moderate yields limit industrial adoption. Computational studies suggest that halogenated this compound derivatives could enhance bioactivity, but experimental validation is pending .
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